rac-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate, cis
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Overview
Description
rac-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate, cis: is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique bicyclic structure, which includes a morpholine ring fused with a pyridine ring. The presence of the tert-butyl ester group adds to its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate, cis typically involves multiple steps:
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Formation of the Morpholine Ring: : The initial step often involves the cyclization of appropriate precursors to form the morpholine ring. This can be achieved through nucleophilic substitution reactions where an amine reacts with an epoxide or a halohydrin under basic conditions.
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Pyridine Ring Fusion: : The next step involves the fusion of the pyridine ring to the morpholine ring. This can be done through a series of condensation reactions, often involving aldehydes or ketones as intermediates.
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Introduction of the tert-Butyl Ester Group: : The final step is the esterification reaction where the carboxylic acid group is converted into a tert-butyl ester. This is typically done using tert-butyl alcohol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atom in the morpholine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the ester group, converting it into an alcohol. This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen in the morpholine ring. Reagents such as alkyl halides or sulfonates are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, sulfonates, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or sulfonated morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate, cis is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drugs. The morpholine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism of action of rac-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
- tert-Butyl (4aR,7aR)-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
- tert-Butyl (2R,4aS,7aS)-2-(aminomethyl)-octahydrocyclopenta[b]morpholine-4-carboxylate hydrochloride
Uniqueness
rac-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate, cis stands out due to its specific stereochemistry and the presence of both a morpholine and a pyridine ring. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
2177267-61-5 |
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Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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